molecular formula C17H22N6O2 B2655109 [6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine CAS No. 585563-56-0

[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine

Cat. No. B2655109
CAS RN: 585563-56-0
M. Wt: 342.403
InChI Key: MQYHMPOLXQGKNJ-UHFFFAOYSA-N
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Description

“[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine” is a complex chemical compound. It is related to the class of compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .


Synthesis Analysis

The synthesis of such compounds often involves several steps. For instance, benzylamine, a component of the compound, can be produced by several methods, including the reaction of benzyl chloride and ammonia . Additionally, the synthesis of pyrimidines, another component of the compound, has been described in various studies .


Molecular Structure Analysis

The molecular structure of “[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine” is complex. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

Amino acids, which are related to the compound, are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic property . Benzylamine, another related compound, is a colorless water-soluble liquid .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Ring Transformations : 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound structurally related to the chemical of interest, reacts with carbonyl compounds to produce ring-transformed products like 4-pyridones, pyrimidines, and 4-aminopyridines, demonstrating its utility as a synthetic equivalent of activated diformylamine (Nishiwaki et al., 2003).

  • Antifolates and Antitumor Agents : Compounds structurally similar to "[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine" have shown potential as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, with implications for antitumor activities (Robson et al., 1997).

Material Science

  • Polyimides Synthesis : Aromatic diamine monomers, similar in reactivity to the query compound, have been used to synthesize polyimides, showcasing the integration of pyridine units into high-performance polymers with significant thermal stability and mechanical strength (Zhang et al., 2005).

Pharmacological Research

  • Histamine H3 Receptor Ligands : Derivatives of 2-aminopyrimidines, akin to the query molecule, have been explored for their binding affinity to human histamine H3 receptors, indicating the potential for developing selective ligands for therapeutic applications (Sadek et al., 2014).

Catalysis

  • Iron-Catalyzed Direct Amination : Research into the direct coupling of benzyl alcohols with amines, facilitated by iron catalysis, underscores the importance of benzylamines in pharmaceutical synthesis, suggesting applications for compounds like "[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine" in sustainable catalytic methodologies (Yan et al., 2016).

Safety and Hazards

Benzylamine, a component of the compound, is considered hazardous. It is combustible, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-N-benzyl-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-12-6-5-9-22(11-12)17-20-15(18)14(23(24)25)16(21-17)19-10-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYHMPOLXQGKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-benzyl-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

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